An In-depth Technical Guide to 2-Methyltetrahydrothiophen-3-one: Chemical Properties, Structure, and Analysis
An In-depth Technical Guide to 2-Methyltetrahydrothiophen-3-one: Chemical Properties, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyltetrahydrothiophen-3-one, also known as blackberry thiophenone, is a heterocyclic compound belonging to the tetrahydrothiophene class.[1] Its sulfur-containing structure is of interest in various chemical and biological applications. This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and spectral analysis. While primarily recognized for its role in the flavor and fragrance industry, this document also explores its potential, albeit currently underexplored, as a scaffold in medicinal chemistry and drug development.
Chemical Properties and Structure
2-Methyltetrahydrothiophen-3-one is a light yellow liquid with a characteristic fruity and sulfurous odor.[2] Its fundamental chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₈OS | [2][3] |
| Molecular Weight | 116.18 g/mol | [1][2] |
| CAS Number | 13679-85-1 | [2][3] |
| Appearance | Light yellow liquid | [4] |
| Density | 1.119 g/mL at 25 °C | [2] |
| Boiling Point | 82 °C at 28 mmHg | [2] |
| Melting Point | 11.70 °C (Predicted) | [3] |
| Flash Point | 71 °C (159.8 °F) | |
| Refractive Index | n20/D 1.508 | [2] |
| SMILES | CC1C(=O)CCS1 | [1] |
| InChI | 1S/C5H8OS/c1-4-5(6)2-3-7-4/h4H,2-3H2,1H3 | [2] |
| InChIKey | YMZZPMVKABUEBL-UHFFFAOYSA-N | [2] |
Experimental Protocols
Synthesis of 2-Methyltetrahydrothiophen-3-one
Step 1: Michael Addition of Ethyl 2-mercaptopropionate to Ethyl Acrylate
This reaction forms the diester precursor, ethyl 3-[(1-ethoxycarbonyl)ethyl]thiopropanoate.
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Reactants: Ethyl 2-mercaptopropionate and ethyl acrylate.
-
Catalyst: A weak base such as a primary or tertiary amine (e.g., triethylamine) or a phosphine catalyst (e.g., dimethylphenylphosphine) can be employed.[5][6]
-
Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
-
Procedure:
-
To a solution of ethyl 2-mercaptopropionate and ethyl acrylate in the chosen solvent, the catalyst is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature for several hours to ensure completion. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude diester product. Purification can be achieved by vacuum distillation or column chromatography.
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Step 2: Intramolecular Dieckmann Condensation
The diester from Step 1 is cyclized to form the β-keto ester, which upon hydrolysis and decarboxylation yields 2-Methyltetrahydrothiophen-3-one.
-
Reactant: Ethyl 3-[(1-ethoxycarbonyl)ethyl]thiopropanoate.
-
Base: A strong base such as sodium ethoxide or sodium hydride is required to facilitate the intramolecular condensation.[7][8][9]
-
Solvent: Anhydrous ethanol or toluene.
-
Procedure:
-
The diester is dissolved in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
The base is added portion-wise at a controlled temperature (often 0 °C to room temperature).
-
The reaction mixture is then heated to reflux for several hours to drive the cyclization to completion.
-
After cooling, the reaction is quenched by the addition of an acid (e.g., hydrochloric acid) to neutralize the excess base and protonate the enolate.
-
The resulting β-keto ester is then subjected to acidic or basic hydrolysis followed by decarboxylation (often by heating) to yield the final product, 2-Methyltetrahydrothiophen-3-one.
-
The product is extracted with an organic solvent, washed, dried, and purified by vacuum distillation.
-
Caption: Proposed two-step synthesis of 2-Methyltetrahydrothiophen-3-one.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹³C NMR Spectroscopy:
-
Instrument: JEOL spectrometer.[1]
-
Frequency: 100.40 MHz.[1]
-
Solvent: Chloroform-d (CDCl₃).[1]
-
Observed Chemical Shifts (δ) in ppm and Intensities:
-
214.00 (C=O, Carbonyl carbon)
-
46.07 (C-S, Carbon adjacent to sulfur)
-
38.67 (CH₂, Methylene carbon)
-
23.46 (CH₂, Methylene carbon)
-
16.39 (CH₃, Methyl carbon)[1]
-
-
Infrared (IR) Spectroscopy
-
Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy:
-
Instrument: Bruker Tensor 27 FT-IR.
-
Technique: ATR-Neat (DuraSamplIR II).
-
Key Vibrational Frequencies: A strong absorption band characteristic of the carbonyl group (C=O stretch) is expected in the region of 1700-1725 cm⁻¹. C-H stretching vibrations from the methyl and methylene groups would appear around 2850-3000 cm⁻¹. The C-S bond stretching is typically weak and appears in the fingerprint region (600-800 cm⁻¹).
-
Mass Spectrometry (MS)
While detailed high-resolution mass spectrometry data is not widely published, GC-MS analysis has been used to identify 2-Methyltetrahydrothiophen-3-one in food and beverage samples. The expected fragmentation pattern would involve:
-
Molecular Ion (M⁺): The peak corresponding to the molecular weight of the compound (m/z = 116).
-
Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the loss of the methyl group (M-15) or the ethyl group from the other side.
-
McLafferty Rearrangement: If sterically possible, this could lead to the loss of a neutral alkene molecule.
-
Loss of CO: A characteristic fragmentation of ketones is the loss of a neutral carbon monoxide molecule (M-28).
-
Ring Cleavage: Fragmentation of the tetrahydrothiophene ring can also occur.
Caption: Plausible mass spectrometry fragmentation pathway for 2-Methyltetrahydrothiophen-3-one.
Applications in Drug Development and Signaling Pathways
The thiophene ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[10] Thiophene derivatives have demonstrated a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[11]
Despite the prevalence of the thiophene motif in pharmaceuticals, 2-Methyltetrahydrothiophen-3-one itself has not been extensively studied for its biological activity or its ability to modulate specific signaling pathways. The current body of scientific literature primarily focuses on its organoleptic properties for the food and fragrance industries.
However, its simple, chiral structure and the presence of a reactive ketone functional group make it an attractive starting material or scaffold for the synthesis of more complex, biologically active molecules. Researchers in drug discovery could utilize 2-Methyltetrahydrothiophen-3-one as a building block to generate libraries of novel compounds for screening against various therapeutic targets.
Caption: Logical relationship of 2-Methyltetrahydrothiophen-3-one in drug discovery.
Conclusion
2-Methyltetrahydrothiophen-3-one is a well-characterized compound with established applications in the flavor and fragrance industries. Its chemical properties and structure are well-documented, and plausible synthetic routes can be devised based on established organic chemistry principles. While its direct role in modulating biological signaling pathways and its application in drug development are currently underexplored areas of research, its structural features present it as a potentially valuable building block for the synthesis of novel therapeutic agents. Further investigation into the biological activities of this compound and its derivatives is warranted to unlock its full potential in medicinal chemistry.
References
- 1. Dihydro-2-methyl-3(2H)-thiophenone | C5H8OS | CID 61664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methyltetrahydrothiophen-3-one = 97 , FG 13679-85-1 [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Dieckmann Condensation [organic-chemistry.org]
- 8. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
